(1S,3R)-GNE-502

Lipophilicity Physicochemical Properties SERD

Researchers face limitations with injectable-only SERDs like fulvestrant for chronic oral dosing studies. (1S,3R)-GNE-502 is an orally bioavailable ERα degrader (EC50 13 nM) enabling long-term xenograft efficacy models. • Achieves dose-dependent tumor growth inhibition in MCF7 xenografts at 10-100 mg/kg p.o. • Features the lowest LogD (2.2) among all ER ligands for benchmarking PK/off-target relationships. • Available in 10-500 mg research packs with custom synthesis options for bulk procurement.

Molecular Formula C25H30FN3O3S
Molecular Weight 471.6 g/mol
Cat. No. B10831899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-GNE-502
Molecular FormulaC25H30FN3O3S
Molecular Weight471.6 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(N1S(=O)(=O)C)C3=CC=C(C=C3)OCCN4CC(C4)CF)NC5=CC=CC=C25
InChIInChI=1S/C25H30FN3O3S/c1-17-13-22-21-5-3-4-6-23(21)27-24(22)25(29(17)33(2,30)31)19-7-9-20(10-8-19)32-12-11-28-15-18(14-26)16-28/h3-10,17-18,25,27H,11-16H2,1-2H3/t17-,25-/m1/s1
InChIKeyALLRPIPLWLLBGX-CRICUBBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNE-502 (1R,3R): Oral SERD for ER+ Breast Cancer


GNE-502, chemically defined as (1R,3R)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole (CAS: 1953134-16-1), is a potent, orally bioavailable selective estrogen receptor degrader (SERD) [1]. This compound belongs to the tetrahydropyrido[3,4-b]indole class of estrogen receptor modulators and was developed to address key limitations of earlier SERDs, including the injectable-only fulvestrant, by offering a dual mechanism of action—full receptor antagonism and degradation—with improved physicochemical properties [1][2].

GNE-502: Why Generic Substitution Fails


Generic substitution within the tetrahydropyrido[3,4-b]indole class is not feasible due to critical, non-linear structure-activity relationships (SAR). Specific stereochemistry at the (1R,3R) positions, the unique N-methylsulfonyl moiety, and the fluoromethylazetidine side chain collectively dictate oral bioavailability, degradation potency, and metabolic stability [1]. For example, the closely related clinical candidate GNE-149, while also orally bioavailable, exhibits significantly higher lipophilicity (LogD 4.8) and a distinct off-target profile compared to GNE-502 (LogD 2.2), leading to different pharmacokinetic and safety outcomes [1][2]. The (1S,3R) isomer of GNE-502 demonstrates a different degradation EC50 (13 nM) than what is anticipated for the (1R,3R) form, underscoring that even minor stereochemical changes can drastically alter biological activity .

GNE-502: Head-to-Head Evidence


Lowest Lipophilicity Among ER Ligands

GNE-502 (1R,3R) exhibits a LogD of 2.2, which is the lowest lipophilicity among all reported estrogen receptor (ER) ligands [1]. This is a significant improvement over the previous lead molecule, GNE-149, which has a LogD of 4.8 [1]. Lower lipophilicity is associated with reduced plasma protein binding, improved solubility, and a decreased risk of off-target accumulation, directly addressing a key limitation of earlier SERDs like fulvestrant [1].

Lipophilicity Physicochemical Properties SERD

Oral Bioavailability vs. Fulvestrant

Unlike the FDA-approved SERD fulvestrant, which requires intramuscular injection due to poor oral absorption, GNE-502 is orally bioavailable [1]. In vivo pharmacokinetic studies in rats confirm that GNE-502 achieves sufficient oral exposure to enable efficacy testing in tumor xenograft models, with a low clearance rate [1]. This oral route of administration is a critical differentiator, offering greater convenience and potential for sustained target engagement in preclinical research settings [1].

Pharmacokinetics Oral Bioavailability SERD

MCF7 Xenograft Tumor Inhibition

GNE-502 demonstrates robust, dose-dependent in vivo efficacy in the MCF7 breast cancer xenograft model. Oral administration of GNE-502 resulted in significant tumor growth inhibition at doses of 10 mg/kg and 30 mg/kg, with complete tumor stasis achieved at the 100 mg/kg dose level . This quantifiable in vivo pharmacodynamic response confirms that the compound's favorable oral bioavailability translates into meaningful anti-tumor activity, validating its utility as a lead molecule for ER+ breast cancer research .

In Vivo Efficacy Tumor Xenograft Breast Cancer

GNE-502: Recommended Applications


In Vivo ER+ Breast Cancer Efficacy Studies

GNE-502 is ideally suited for chronic oral dosing studies in rodent models of ER+ breast cancer. Its demonstrated oral bioavailability and dose-dependent tumor growth inhibition in MCF7 xenografts [1] make it a superior alternative to injectable SERDs like fulvestrant for evaluating long-term therapeutic regimens and resistance mechanisms.

Lipophilicity in SERD Pharmacology

With a LogD of 2.2—the lowest among all reported ER ligands [1]—GNE-502 serves as an excellent tool compound for comparative studies aimed at understanding the relationship between lipophilicity, pharmacokinetics, and off-target effects in the SERD class. Researchers can use it to benchmark against more lipophilic analogs like GNE-149 (LogD 4.8) [1] to isolate the impact of this key physicochemical property on in vivo behavior.

Tetrahydropyridoindole SAR Studies

The unique combination of the (1R,3R) stereochemistry and the methylsulfonyl group in GNE-502 provides a distinct SAR profile [1]. It is a valuable reference compound for medicinal chemistry programs focused on optimizing oral SERDs, allowing for direct comparisons with stereoisomers (e.g., (1S,3R)-GNE-502) and analogs with different N-substitutions to fine-tune potency, selectivity, and metabolic stability .

Technical Documentation Hub

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